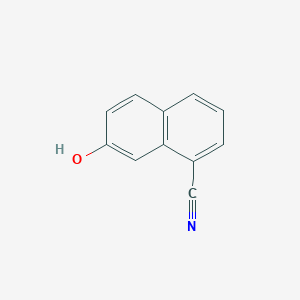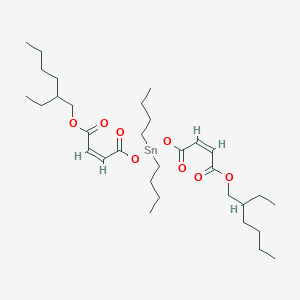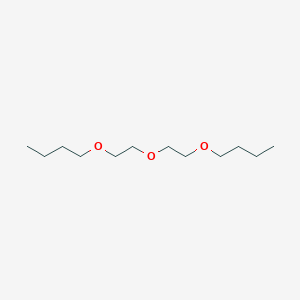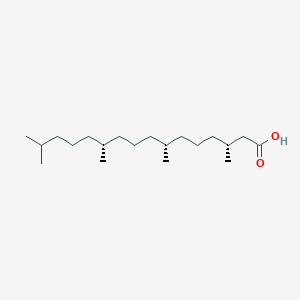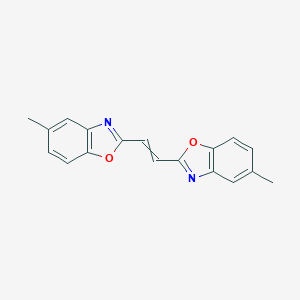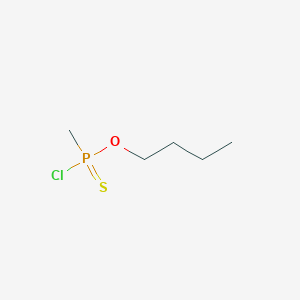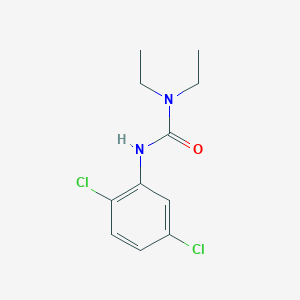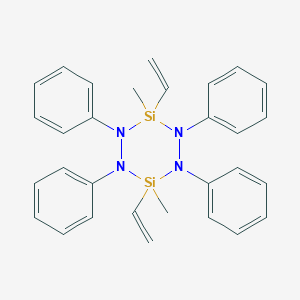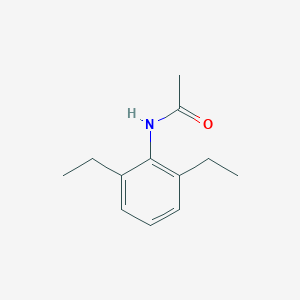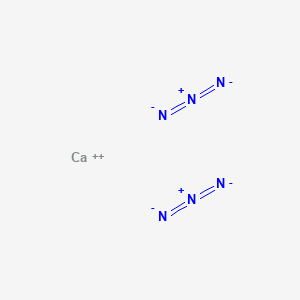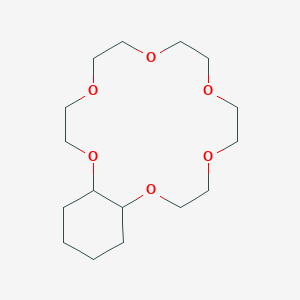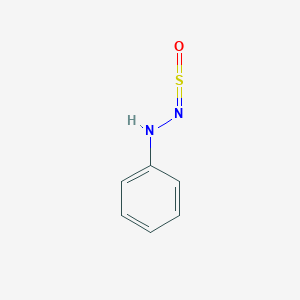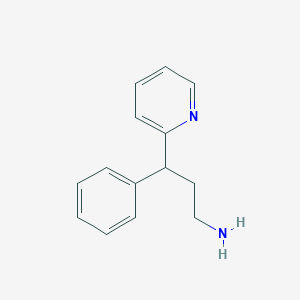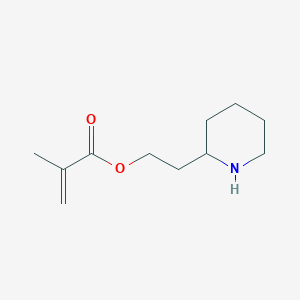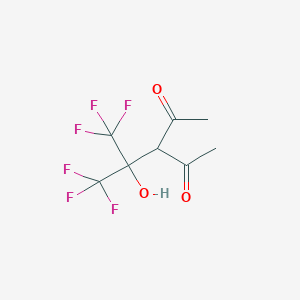
3-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)pentane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)pentane-2,4-dione is a fluorinated organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of both a hydroxyl group and multiple fluorine atoms, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)pentane-2,4-dione typically involves the reaction of 2,4-pentanedione with a fluorinated reagent under controlled conditions. One common method includes the use of trifluoroacetic acid as a fluorinating agent. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process typically includes steps for purification and quality control to ensure the final product meets industry standards.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of carbonyl-containing products.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce diols.
Scientific Research Applications
3-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)pentane-2,4-dione is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions due to its unique structure.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing, particularly in the development of drugs with enhanced bioavailability.
Industry: It is employed in the production of specialty chemicals and materials with specific properties, such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 3-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)pentane-2,4-dione involves its interaction with molecular targets through its hydroxyl and fluorinated groups. These interactions can lead to the inhibition of specific enzymes or the modification of protein structures, affecting various biochemical pathways.
Comparison with Similar Compounds
1,1,1-Trifluoro-2,4-pentanedione: Another fluorinated diketone with similar properties but lacking the hydroxyl group.
3-Hydroxy-2,4-pentanedione: Similar structure but without the fluorine atoms, resulting in different chemical behavior.
Uniqueness: The presence of both a hydroxyl group and multiple fluorine atoms in 3-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)pentane-2,4-dione makes it unique compared to its analogs. This combination imparts distinct reactivity and stability, making it valuable for specific applications in research and industry.
Properties
CAS No. |
15700-73-9 |
|---|---|
Molecular Formula |
C8H8F6O3 |
Molecular Weight |
266.14 g/mol |
IUPAC Name |
3-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)pentane-2,4-dione |
InChI |
InChI=1S/C8H8F6O3/c1-3(15)5(4(2)16)6(17,7(9,10)11)8(12,13)14/h5,17H,1-2H3 |
InChI Key |
YWWBVUKXYSHFSO-UHFFFAOYSA-N |
SMILES |
CC(=O)C(C(=O)C)C(C(F)(F)F)(C(F)(F)F)O |
Canonical SMILES |
CC(=O)C(C(=O)C)C(C(F)(F)F)(C(F)(F)F)O |
Key on ui other cas no. |
15700-73-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


